molecular formula C7H10N4 B11769487 N-Amino-3-methyl-pyridine-2-carboxamidine

N-Amino-3-methyl-pyridine-2-carboxamidine

Cat. No.: B11769487
M. Wt: 150.18 g/mol
InChI Key: XEIPVJRVSCXBKP-UHFFFAOYSA-N
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Description

N-Amino-3-methyl-pyridine-2-carboxamidine is a pyridine-based carboxamidine compound offered for research and development purposes. Compounds within this class, such as various pyridine-2-carboxamidines and related heterocycles, are frequently investigated in medicinal chemistry for their potential as kinase inhibitors and for their interactions with enzymatic targets like serine proteases . The carboxamidine functional group can serve as a key pharmacophore, contributing to the molecule's ability to bind with biological targets. Researchers may explore this chemical scaffold in various applications, including the synthesis of more complex heterocyclic systems or as a building block in drug discovery projects. As with many specialized heterocycles, its value lies in its potential for structural modification and interaction with proteins. This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling. Specific chemical data such as CAS Number, molecular formula, and purity can be found in the lot-specific Certificate of Analysis.

Properties

IUPAC Name

N'-amino-3-methylpyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIPVJRVSCXBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of N Amino 3 Methyl Pyridine 2 Carboxamidine

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For novel or complex molecules like N-Amino-3-methyl-pyridine-2-carboxamidine, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to calculate various spectroscopic parameters. While direct computational studies on this compound are not available in the reviewed literature, the established success of these methods on analogous pyridine (B92270) derivatives provides a clear framework for how such an investigation would proceed.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. For related compounds like 2-amino-3-methylpyridine and 2-amino-3-nitropyridine, DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p), have been successfully used to compute vibrational frequencies. researchgate.netresearchgate.netresearchgate.netnajah.edu These calculations provide a set of normal modes, each with a specific frequency and intensity, which can be correlated with experimental spectra. researchgate.net The potential energy distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes of functional groups. researchgate.netresearchgate.net For accurate comparison with experimental data, which is often recorded in the solid phase, calculated frequencies from the gaseous phase model are typically scaled using appropriate scale factors. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent approach for calculating NMR shielding tensors, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (TMS). researchgate.netresearchgate.net Studies on similar pyridine structures have demonstrated a strong correlation between GIAO-calculated and experimental NMR chemical shifts. researchgate.net Computational models can also account for solvent effects, which is crucial as NMR spectra are typically recorded in solution. The Integral Equation Formalism-Polarized Continuum Model (IEF-PCM) is one such model used to simulate the influence of solvents like DMSO on chemical shifts. researchgate.netresearchgate.netresearchgate.net

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. tees.ac.uk These transition energies, along with their corresponding oscillator strengths (f), can be directly related to the absorption maxima (λmax) and intensities of peaks in an experimental UV-Vis spectrum. researchgate.net Such calculations can help elucidate the nature of the electronic transitions, for instance, by analyzing the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettees.ac.uk For related aminopyridine derivatives, TD-DFT calculations have been used to analyze the effects of substituents and solvents on their electronic properties. researchgate.net

Although specific computational data for this compound is not present in existing literature, the methodologies described are standard practice. A computational investigation would yield predictive data tables for its vibrational, NMR, and UV-Vis spectra, providing a theoretical foundation for its spectroscopic characterization.

Reactivity and Reaction Mechanisms of N Amino 3 Methyl Pyridine 2 Carboxamidine

Nucleophilic and Electrophilic Reactivity of the Carboxamidine Moiety

The carboxamidine group, -C(=NH)NH₂, is an ambident functional group possessing both nucleophilic and electrophilic centers.

Electrophilic Character: The central carbon atom of the carboxamidine group is double-bonded to one nitrogen and single-bonded to another, creating an electron-deficient center. This carbon is susceptible to attack by strong nucleophiles. The addition of a nucleophile to this carbon would proceed via a tetrahedral intermediate, followed by subsequent reaction steps that depend on the nature of the nucleophile and the reaction conditions.

The dual reactivity allows the carboxamidine moiety to act as a versatile synthon in the construction of more complex heterocyclic systems.

Reactivity of the Pyridine (B92270) Nitrogen and Methyl Substituent

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a basic and nucleophilic center. It can be readily protonated by acids to form a pyridinium salt or alkylated by electrophiles such as alkyl halides. The presence of the electron-donating N-amino and methyl groups on the ring increases the electron density, enhancing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Methyl Substituent: The methyl group at the 3-position is generally considered to be electron-donating through an inductive effect. It is relatively unreactive towards electrophilic attack. However, under strongly basic conditions, such as in the presence of organolithium reagents, the methyl group can be deprotonated to form a nucleophilic benzyl-type anion. This anion can then react with various electrophiles.

Intramolecular Cyclization and Rearrangement Reactions

The juxtaposition of the N-amino group at the 1-position and the carboxamidine group at the 2-position creates a favorable geometry for intramolecular cyclization reactions. These reactions typically lead to the formation of fused heterocyclic systems, most notably organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines.

This transformation is generally an oxidative cyclization, involving the formation of a new N-N bond. Various oxidizing agents can mediate this process. For instance, studies on analogous N-(pyridin-2-yl)amidines have shown that reagents like (diacetoxyiodo)benzene (PIDA), phenyliodine bis(trifluoroacetate) (PIFA), or iodine/potassium iodide systems are effective. organic-chemistry.orgnih.gov The reaction proceeds via a proposed nitrene intermediate or a concerted oxidative N-N bond formation, followed by cyclization and aromatization to yield the stable fused ring system. organic-chemistry.org

The table below summarizes findings for the oxidative cyclization of related N-(pyridin-2-yl)benzimidamides to form 2-phenyl- organic-chemistry.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines, which serve as a model for the potential reactivity of N-Amino-3-methyl-pyridine-2-carboxamidine.

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
PIFADCMrt0.592 organic-chemistry.org
I₂/KIDMSO1001285 organic-chemistry.orgnih.gov
Chloramine-TMeOHrt194 organic-chemistry.org
CuBr/AirToluene1101288 nih.gov

Oxidative Transformations and Dimerization Pathways

Beyond intramolecular cyclization, the N-amino group is susceptible to other oxidative transformations. Oxidation can lead to the formation of N-centered radicals or nitrenium ions, which are highly reactive intermediates. nih.gov

These reactive species can participate in various subsequent reactions, including dimerization. The dimerization of N-aminopyridine derivatives can occur through several pathways. For example, two N-centered radicals could couple to form an azo dimer. Alternatively, a radical could attack a neutral molecule, leading to a dimeric product through a more complex cascade.

Analogous studies on the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (bleach) have shown the formation of complex oxidative dimers. organic-chemistry.orgresearchgate.net Two plausible mechanisms are suggested: one involving electrophilic attack by Cl⁺ followed by a cascade, and another involving a single electron transfer (SET) to form a cation-radical which then dimerizes. organic-chemistry.orgresearchgate.net While the specific products for this compound are not documented, these studies suggest that oxidative conditions could lead to complex dimeric or polymeric structures.

Reactivity Towards Carbonyl Compounds and Other Organic Electrophiles

The nucleophilic nitrogen atoms in this compound, particularly the exocyclic amino groups, are expected to react readily with organic electrophiles. A classic example is the reaction with carbonyl compounds such as aldehydes and ketones.

This reaction is a condensation that typically proceeds under mild acid catalysis to form an imine, also known as a Schiff base. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the formation of a carbinolamine intermediate and subsequent dehydration to yield the C=N double bond. ijcrcps.com Both the N-amino group and the amino groups of the carboxamidine moiety can potentially react.

Research on the condensation of 2-aminopyridine with benzaldehyde provides a direct analogy for this reactivity. ijcrcps.com The reaction yields N-benzylidenepyridine-2-amine, and the efficiency depends significantly on the reaction conditions.

ReactantsSolventConditionsTime (h)Yield (%)Reference
2-Aminopyridine + BenzaldehydeEthanolReflux (80°C)254.4 ijcrcps.com
2-Aminopyridine + BenzaldehydeEthanolRoom Temp186.3 ijcrcps.com
2-Aminopyridine + BenzaldehydeEthanol/Water (1:1)Room Temp195.6 ijcrcps.com
2-Aminopyridine + 2-HydroxybenzaldehydeEthanolReflux364.6 mdpi.com

Beyond carbonyls, the nucleophilic centers of the molecule can react with other electrophiles like acyl chlorides and sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively.

Coordination Chemistry of N Amino 3 Methyl Pyridine 2 Carboxamidine As a Ligand

Binding Modes and Chelation Potential of the N-Amino Carboxamidine Moiety

The N-Amino-3-methyl-pyridine-2-carboxamidine ligand possesses several potential coordination sites: the pyridine (B92270) ring nitrogen, the amino group nitrogen, and the carboxamidine group with its two nitrogen atoms. This multifunctionality allows for various binding modes and a high chelation potential.

The carboxamidine moiety, in particular, can coordinate to a metal center in a monodentate or bidentate fashion. In the bidentate mode, it can form a stable five-membered chelate ring, which enhances the thermodynamic stability of the resulting complex. The pyridine nitrogen and the amino group can also participate in coordination, leading to the formation of polynuclear complexes or coordination polymers. The specific binding mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Studies on related aminopyridine ligands have shown that coordination often occurs through the pyridine nitrogen. mdpi.com For instance, in silver(I) complexes with 2-amino-3-methylpyridine, the endocyclic nitrogen of the pyridine ring binds to the silver metal ion. mdpi.com The amino group can also be involved in coordination, sometimes bridging two metal centers to form polymeric structures. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

Common characterization techniques include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide insights into the oxidation state and spin state of the metal ion.

A variety of transition metal complexes with ligands containing pyridine and amino or amide functionalities have been synthesized and studied. For example, complexes of Cu(II), Ni(II), and Co(II) with uridine and amino acids have been reported, where the amino acids coordinate through the carboxylate oxygen and the amino nitrogen. ias.ac.in

In the case of 2-amino-3-methylpyridine, complexes with Cu(II) and Ag(I) have been prepared. mdpi.com X-ray diffraction studies of a silver complex revealed a polymeric structure where the 2-amino-3-methylpyridine ligand bridges two silver ions. mdpi.com The pyridine nitrogen coordinates to one silver center, while the amino group bridges to another. mdpi.com

The following table summarizes some reported transition metal complexes with related aminopyridine ligands.

While the coordination chemistry of this compound with transition metals is more extensively studied, complexes with main group metals are also of interest. The principles of coordination are similar, with the ligand's donor atoms interacting with the metal center. The geometry of the resulting complexes will be influenced by the size and charge of the main group metal ion.

Stereochemistry and Geometric Isomerism in Coordination Complexes

For octahedral complexes, the possibility of cis and trans isomers arises when two ligands of one type and four of another are present. With a bidentate ligand like this compound, facial (fac) and meridional (mer) isomers can be formed in complexes with a 3:1 ligand-to-metal ratio. The specific isomer formed can be influenced by the synthetic conditions and the nature of the metal ion.

In a silver complex with 2-amino-3-methylpyridine, the ligands were found to adopt a cis arrangement, which was attributed to steric reasons and stabilized by hydrogen bonding. mdpi.com

Supramolecular Assembly and Coordination Polymers involving this compound

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a suitable building block for the construction of supramolecular assemblies and coordination polymers. These extended structures are formed through the self-assembly of the metal ions and the ligand.

Hydrogen bonding plays a crucial role in the formation of these supramolecular structures. The amino and carboxamidine groups of the ligand can act as hydrogen bond donors, while the pyridine nitrogen and the carboxamidine nitrogens can act as acceptors. These interactions can link individual complex units into one-, two-, or three-dimensional networks.

For instance, in a silver complex with 2-amino-3-methylpyridine, hydrogen bonding involving the nitrate counter-ion and the amino group of the ligand helps to stabilize the crystal structure. mdpi.com The formation of coordination polymers has been observed in a silver complex of 2-amino-3-methylpyridine where the ligand bridges two metal centers. mdpi.com

The following table provides examples of supramolecular features in related compounds.

Electronic and Magnetic Properties of Coordination Compounds (excluding specific biological activity implications)

The electronic and magnetic properties of coordination compounds derived from this compound are determined by the nature of the central metal ion and the ligand field it creates. The d-orbitals of the transition metal ion are split in energy by the electrostatic field of the surrounding ligands, and the magnitude of this splitting influences the electronic spectrum and magnetic behavior of the complex.

For example, Cu(II) complexes often exhibit a d-d transition in the visible region of the electronic spectrum, giving them their characteristic color. The magnetic properties of a complex depend on the number of unpaired electrons. Paramagnetic complexes are attracted to a magnetic field, while diamagnetic complexes are weakly repelled.

The study of these properties provides valuable information about the electronic structure and bonding within the coordination compound.

Academic Applications of N Amino 3 Methyl Pyridine 2 Carboxamidine in Organic Synthesis and Material Science

Role as a Synthetic Synthon for Heterocyclic Compounds

N-Amino-3-methyl-pyridine-2-carboxamidine serves as a versatile synthon, or building block, for the synthesis of a variety of heterocyclic compounds. The presence of the 2-amino group on the pyridine (B92270) ring is a key feature that facilitates the construction of fused heterocyclic systems. This amino group can readily undergo condensation reactions with various electrophiles to form new rings.

For instance, multi-step reactions starting from 2-aminopyridine derivatives can lead to the formation of bridgehead nitrogen heterocyclic compounds. researchgate.net A common strategy involves the initial condensation of the 2-aminopyridine moiety with reagents like α-haloketones to form an imidazo[1,2-a]pyridine core. The Vilsmeier-Haack reaction can then be employed to introduce a carbaldehyde group at the 3-position of the newly formed imidazole ring. researchgate.net This aldehyde functionality can be further elaborated through Claisen-Schmidt condensation with aryl ketones to yield α,β-unsaturated ketones, which are precursors to pyrimidine rings upon cyclization with urea or thiourea. researchgate.net

The general reactivity of 2-aminopyridine derivatives allows for their use in the synthesis of a wide array of fused heterocycles, including pyrazolo[3,4-b]pyridines, pyrido[2,3-d]pyrimidines, and imidazo[1,2-a]pyrimidines. researchgate.net The specific substitution pattern of this compound, with its additional reactive sites, further expands its potential for creating diverse heterocyclic scaffolds.

Table 1: Examples of Heterocyclic Systems Synthesized from 2-Aminopyridine Precursors

PrecursorReagentsResulting Heterocyclic System
2-Aminopyridineα-Haloketone, then Vilsmeier-Haack reagent, then aryl ketone and urea/thioureaImidazo[1,2-a]pyridine-fused pyrimidines
2-AminopyridineSubstituted aminomethylene malondialdehydesPyrido[2,3-d]pyrimidines
2-Aminopyridine3-Oxo-N-(pyrimid-2-yl)butanamidePyrazolo[3,4-b]pyridines

Derivatization Strategies for Functional Molecules

The structure of this compound offers several avenues for derivatization to create functional molecules. The primary amino group, the carboxamidine moiety, and the methyl group can all be targeted for chemical modification.

Alkylation of the amino group is a common strategy to introduce various functional groups. nih.gov For example, treatment with alkyl halides can lead to the corresponding N-alkylamino derivatives. The carboxamidine group can also be modified, for instance, through condensation reactions with dicarbonyl compounds to form new heterocyclic rings.

Furthermore, the methyl group at the 3-position can potentially be functionalized, for example, through oxidation to a carboxylic acid or a carbaldehyde, opening up further possibilities for derivatization. These derivatization strategies allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in areas such as medicinal chemistry and materials science.

Building Block in the Synthesis of Polyheterocyclic Ensembles

The ability to form multiple heterocyclic rings makes this compound a valuable building block for the synthesis of polyheterocyclic ensembles. These complex structures, composed of multiple interconnected heterocyclic rings, are of significant interest due to their diverse biological and material properties.

Derivatives of pyridine-2-carboxamide have been shown to be useful intermediates for the construction of molecular building blocks that can self-assemble into larger super-architectures. nih.goviucr.org This self-assembly is often driven by hydrogen bonding interactions. The presence of both hydrogen bond donors (the amino and carboxamidine groups) and acceptors (the pyridine nitrogen and the carboxamidine nitrogen) in this compound makes it an excellent candidate for designing molecules with specific self-assembly properties.

By strategically reacting the different functional groups of this compound, it is possible to construct linear or branched chains of heterocyclic rings, leading to the formation of complex and functional polyheterocyclic ensembles.

Precursor for the Development of Advanced Chemical Probes

The structural features of this compound make it a promising precursor for the development of advanced chemical probes. The pyridine ring system is a common scaffold in fluorescent dyes and sensors. By appropriate functionalization, the electronic properties of the pyridine ring can be modulated to achieve desired photophysical characteristics.

For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths of the molecule. The carboxamidine and amino groups can also serve as binding sites for specific analytes, allowing for the design of chemosensors. Upon binding to the target analyte, a change in the fluorescence or color of the molecule can be observed, enabling the detection and quantification of the analyte.

Application in Catalysis as a Ligand or Organocatalyst Scaffold

Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can influence the catalytic activity of the resulting metal complex. This compound, with its multiple nitrogen atoms, can act as a multidentate ligand, forming stable complexes with a variety of metal ions.

These metal complexes can find applications in various catalytic transformations. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring, allowing for the optimization of the catalyst's performance for a specific reaction.

Furthermore, the chiral derivatives of this compound could be explored as organocatalysts. The combination of a basic pyridine nitrogen, a nucleophilic amino group, and a chiral center could enable the molecule to catalyze a range of asymmetric reactions.

Design Principles for Chemically Active Scaffolds

The design of chemically active scaffolds based on this compound should take into account the unique reactivity of its functional groups. The following principles can guide the design of new molecules with desired properties:

Modularity: The synthesis of derivatives should be modular, allowing for the easy introduction of different functional groups at specific positions. This can be achieved by employing a stepwise synthetic strategy, where each functional group is introduced sequentially.

Tunability: The electronic and steric properties of the scaffold should be tunable to optimize its performance for a specific application. This can be achieved by varying the nature of the substituents on the pyridine ring.

Pre-organization: For applications in molecular recognition and catalysis, the scaffold should be designed to pre-organize the binding sites or catalytic groups in a specific spatial arrangement. This can be achieved by introducing rigid linkers or by taking advantage of non-covalent interactions.

By following these design principles, it is possible to develop a wide range of chemically active scaffolds based on the this compound core, with applications spanning from drug discovery to materials science. The versatility of this scaffold makes it an exciting platform for future research.

Future Directions and Emerging Research Avenues for N Amino 3 Methyl Pyridine 2 Carboxamidine

Development of Novel Synthetic Methodologies

The synthesis of pyridine (B92270) carboxamide derivatives has traditionally relied on classical condensation reactions. nih.gov However, the future of synthesizing N-Amino-3-methyl-pyridine-2-carboxamidine lies in the development of more efficient, sustainable, and versatile methodologies.

Emerging trends in organic synthesis that could be applied include:

Electrochemical Synthesis: An external chemical oxidant-free method for creating pyridine carboxamides has been achieved in green solvents through electrochemistry, using KI as a mediator. researchgate.net This approach offers a more environmentally friendly alternative to traditional methods that often require harsh reagents.

Multi-component Reactions: One-pot, three-component synthesis has been successfully used to create novel pyridine carboxamide hybrids. researchgate.net This strategy enhances efficiency by reducing the number of purification steps and minimizing waste.

Flow Chemistry: Continuous flow synthesis could offer significant advantages for the production of this compound, including improved reaction control, enhanced safety, and easier scalability.

Catalytic C-H Amination: Direct C-H amination of the pyridine ring using advanced catalytic systems could provide a more atom-economical route to N-amino derivatives, bypassing the need for pre-functionalized starting materials. acs.org

These innovative synthetic approaches are expected to facilitate the creation of a broader library of derivatives with diverse functionalities, enabling more extensive structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Pyridine Carboxamides
MethodologyKey AdvantagesPotential Application for this compoundReference
Classical CondensationWell-established, versatileBaseline method for current synthesis nih.gov
Electrochemical SynthesisGreen chemistry, oxidant-freeSustainable production with reduced environmental impact researchgate.net
Multi-component ReactionsHigh efficiency, one-pot synthesisRapid generation of diverse analog libraries researchgate.net
C-H AminationHigh atom economy, direct functionalizationMore direct and efficient synthesis of the N-amino moiety acs.org

Advanced Spectroscopic and In Situ Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its development. While standard techniques like NMR, IR, and mass spectrometry are routinely used, advanced methods can provide deeper insights. mdpi.com

Future characterization efforts should focus on:

Single-Crystal X-ray Diffraction: This technique provides definitive information on the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions. nih.govresearchgate.net Such data is invaluable for understanding the compound's conformation and its potential for forming specific hydrogen bonds or π-stacking interactions, which are critical for its role in supramolecular chemistry and biological target recognition. nih.gov

In Situ Spectroscopy: Techniques like in situ FTIR or Raman spectroscopy can monitor the reaction progress of synthetic routes in real-time. This allows for the identification of transient intermediates and the optimization of reaction conditions to improve yield and purity.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals, especially for more complex analogs. Solid-state NMR could also provide information about the structure and dynamics of the compound in the solid phase.

Computational Spectroscopy: Quantum-chemical calculations can be used to predict spectroscopic data (NMR, IR, UV-Vis) for proposed structures. mdpi.com Comparing calculated spectra with experimental data can provide strong evidence for the correct structural assignment and offer insights into the electronic structure of the molecule. ekb.eg

Integration of Machine Learning in Predictive Chemistry for Analog Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. nih.govspringernature.com For this compound, these computational tools can accelerate the design and optimization of new analogs with desired properties.

Key applications of ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as random forest and support vector machines, can build predictive QSAR models that correlate the structural features of a series of analogs with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative ML models can design entirely new molecules based on a set of desired properties. springernature.com By training these models on known active compounds, it is possible to generate novel analogs of this compound that are optimized for potency, selectivity, and pharmacokinetic properties.

Predictive ADMET Modeling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. ML models can be trained to predict these properties from a molecule's structure, allowing for the early identification and filtering of compounds with unfavorable profiles.

The integration of these computational approaches can significantly reduce the time and cost associated with the traditional trial-and-error process of analog development. youtube.com

Exploration of this compound in Supramolecular Chemistry

The pyridine-carboxamide scaffold is a well-established building block in supramolecular chemistry due to its ability to form robust hydrogen-bonding networks. iucr.org The specific arrangement of hydrogen bond donors (N-amino and amidine N-H) and acceptors (pyridine and amidine nitrogen atoms) in this compound makes it a particularly interesting candidate for constructing ordered supramolecular assemblies.

Future research in this area could explore:

Self-Assembly into Higher-Order Structures: The molecule's functionality could direct its self-assembly into predictable one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks through specific intermolecular N-H···N hydrogen bonds. researchgate.netasianpubs.org The presence of the methyl group could also be used to steer the packing arrangement.

Anion Recognition: The hydrogen-bond donor sites on the amidine and amino groups could be exploited for the selective binding of anions, leading to the development of new sensors or transporters.

Coordination Chemistry: The pyridine nitrogen and the amino group can act as ligands for metal ions, potentially forming coordination polymers or discrete metal-organic complexes with interesting magnetic, luminescent, or catalytic properties. mdpi.com

Crystal Engineering: By co-crystallizing this compound with other molecules (co-formers), it may be possible to engineer novel solid-state materials with tailored physical properties, such as solubility or stability. mdpi.com

The study of these supramolecular interactions will not only lead to new materials but also provide a deeper understanding of the intermolecular forces that govern the compound's behavior in biological systems.

Q & A

Q. What are the recommended synthetic routes for N-amino-3-methyl-pyridine-2-carboxamidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of 2-amino-3-methylpyridine with a nitrile or carboxamide precursor under controlled conditions. For example, analogous syntheses of pyridine carboxamidines use refluxing ethanol or water with hydrochloric acid as a catalyst to form imine intermediates, followed by reduction . Temperature (70–90°C) and solvent polarity are critical: polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography to isolate the product . Yields range from 60–85%, depending on the stoichiometry of the nitrile reagent and the use of inert atmospheres to prevent oxidation .

Q. How can researchers characterize the purity and tautomeric forms of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for assessing purity (>98% required for pharmacological studies) . Tautomerism between the amino and imino forms can be resolved using 1^1H NMR: the amino form exhibits a singlet for the NH2_2 group at δ 5.8–6.2 ppm, while the imino form shows a downfield-shifted NH signal (δ 8.1–8.5 ppm) . X-ray crystallography, as demonstrated for structurally related thieno[2,3-b]pyridines, provides definitive confirmation of solid-state tautomerism .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning or solvent-dependent conformational changes. For example, electron-withdrawing groups at the pyridine 5-position enhance enzyme inhibition but reduce solubility, leading to conflicting bioassay results . Systematic structure-activity relationship (SAR) studies with controlled solvent systems (e.g., DMSO vs. aqueous buffers) and computational docking (using software like AutoDock Vina) can clarify mechanisms . Cross-validation with in vitro assays (e.g., kinase inhibition) under standardized conditions is recommended .

Q. How can researchers design experiments to probe the chelation behavior of this compound with transition metals?

  • Methodological Answer : The compound’s amino and carboxamidine groups act as potential ligands. Titration experiments with metal salts (e.g., CoCl2_2 or AgNO3_3) in anhydrous methanol, monitored via UV-vis spectroscopy, reveal ligand-to-metal charge transfer bands (e.g., λmax 450–500 nm for Co(II) complexes) . Single-crystal X-ray diffraction of the metal complex, as shown for [Ag(2-amino-3-methylpyridine)2_2]NO3_3, provides structural insights into coordination geometry and bond lengths .

Q. What are the challenges in computational modeling of this compound’s reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) often underestimate the energy barrier for tautomerization due to solvation effects. Incorporating implicit solvent models (e.g., PCM) improves accuracy for aqueous-phase reactions . For electrophilic substitution reactions, molecular electrostatic potential (MEP) maps identify reactive sites but require validation with experimental substituent-directed synthesis .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

  • Methodological Answer : Polymorphism and residual solvents (e.g., ethanol or DMF) in crystallized products cause melting point discrepancies. Differential scanning calorimetry (DSC) can detect polymorphic transitions, while thermogravimetric analysis (TGA) identifies solvent retention . For example, a study on thieno[2,3-b]pyridines found a 15°C variation in melting points due to solvent-free vs. solvated crystals .

Experimental Design Recommendations

Q. How should researchers optimize catalytic systems for this compound functionalization?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires ligand screening (e.g., XPhos vs. SPhos) to balance reactivity and steric hindrance at the pyridine 4-position . Microwave-assisted synthesis (100–120°C, 30 min) improves yields for halogenated derivatives by 20–30% compared to conventional heating . Post-reaction purification via recrystallization (ethanol/water) ensures removal of Pd residues .

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